3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC20158856
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClF3NO |
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Molecular Weight | 253.65 g/mol |
IUPAC Name | 3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
Standard InChI Key | SMSQQWAFNAVXFG-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a four-membered azetidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 3-position with a phenyl group bearing a trifluoromethoxy (-OCF) substituent. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. Key identifiers include:
Stereoelectronic Properties
The trifluoromethoxy group exerts strong electron-withdrawing effects due to the electronegativity of fluorine atoms, influencing the compound’s reactivity and interaction with biological targets. The azetidine ring’s strain (approximately 90° bond angles) contributes to its conformational flexibility, enabling diverse binding modes.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride involves multi-step processes, as detailed in patent literature :
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Protection and Sulfonylation:
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Nucleophilic Substitution:
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Hydrogenolytic Deprotection:
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Salt Formation:
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The free base is treated with hydrochloric acid to form the hydrochloride salt, purified via crystallization.
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Industrial-Scale Considerations
Large-scale production replicates laboratory methods but optimizes solvent recovery and catalyst reuse. Critical parameters include:
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Temperature control during sulfonylation to minimize side reactions.
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Catalyst loading (5–10% Pd/C) to balance cost and reaction rate .
Pharmacological Research and Applications
Central Nervous System (CNS) Targets
Azetidine derivatives are explored for their affinity to neuronal receptors. The trifluoromethoxy group’s lipophilicity enhances blood-brain barrier penetration, making this compound a candidate for:
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Serotonin Receptor Modulators: Analogous azetidines show activity at 5-HT and 5-HT receptors, implicated in depression and anxiety.
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Dopamine D Antagonists: Potential applications in substance use disorders.
Comparative Analysis with Related Compounds
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